molecular formula C18H21NO5S B4387326 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide

2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B4387326
M. Wt: 363.4 g/mol
InChI Key: LCNGDHKBORNMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TTM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TTM is a member of the benzamide family, which has been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide is not fully understood. However, studies have suggested that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide can inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide can inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its potential therapeutic applications. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have anticancer, anti-inflammatory, and antifungal properties, making it a useful compound for studying these biological processes. However, one limitation of using 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide research. One area of interest is the development of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide derivatives with improved solubility and potency. Another area of interest is the study of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide's mechanism of action, which could lead to the development of new cancer therapies. Additionally, the use of 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide in combination with other drugs could enhance its therapeutic effects.

Scientific Research Applications

2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. Additionally, 2-methoxy-4-(methylthio)-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have antifungal properties, inhibiting the growth of various fungal strains.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-21-14-10-12(25-5)6-7-13(14)18(20)19-11-8-15(22-2)17(24-4)16(9-11)23-3/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNGDHKBORNMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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